

# An In-depth Technical Guide to 6-Hydroxy-8-methylcarbostyryl

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## Compound of Interest

Compound Name:	6-Hydroxy-8-methylquinolin-2(1H)-one
CAS No.:	143268-86-4
Cat. No.:	B3240335

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## Introduction

6-Hydroxy-8-methylcarbostyryl, a substituted derivative of the carbostyryl (2(1H)-quinolinone) nucleus, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The strategic placement of a hydroxyl group at the 6-position and a methyl group at the 8-position on the quinolinone scaffold is anticipated to confer unique physicochemical and biological properties. This guide provides a comprehensive overview of its nomenclature, physicochemical characteristics, a plausible synthetic route, and its potential applications, drawing upon the established knowledge of its structural analogues.

## Nomenclature and Structure

The systematic identification of this compound is crucial for unambiguous scientific communication.

Synonyms:

- 6-Hydroxy-8-methyl-2(1H)-quinolinone
- 6-Hydroxy-8-methyl-2-quinolone
- 8-Methyl-6-hydroxycarbostryl

IUPAC Name:

The internationally recognized IUPAC name for this compound is **6-hydroxy-8-methylquinolin-2(1H)-one**.[\[1\]](#)

The "carbostryl" nomenclature is a common or trivial name for 2(1H)-quinolinone. The numbering of the quinoline ring system dictates the positions of the hydroxyl (-OH) and methyl (-CH<sub>3</sub>) substituents.

## Physicochemical Properties

While specific experimental data for 6-Hydroxy-8-methylcarbostryl is not readily available in public databases, its properties can be inferred from closely related compounds such as 6-hydroxy-2-methylquinoline and other substituted quinolinones.

Property	Predicted Value/Information
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>
Molecular Weight	175.18 g/mol
Appearance	Expected to be an off-white to pale beige solid, similar to other hydroxyquinolinones.[2]
Melting Point	Estimated to be in the range of 200-230 °C, based on the melting point of similar substituted quinolinones. For example, 6-hydroxy-2-methylquinoline melts at 214-218 °C.[2]
Solubility	Likely to have low solubility in water and higher solubility in polar organic solvents such as DMSO and DMF, a common characteristic of hydroxyquinoline derivatives.
pKa	The hydroxyl group is expected to have a pKa around 9-10, similar to other 8-hydroxyquinolines, making it a weak acid.[3] The amide proton would be significantly less acidic.
LogP (Octanol/Water)	The LogP is predicted to be in the range of 1.5 to 2.5, indicating moderate lipophilicity. This is based on the values for related structures like 6-hydroxymethylquinoline (LogP ~1.3).[4]

## Synthesis Methodology

A specific, validated synthesis protocol for 6-hydroxy-8-methylcarbostyryl is not extensively documented. However, a plausible synthetic route can be designed based on established methods for quinolinone synthesis, such as modifications of the Knorr or Friedländer syntheses, or through intramolecular cyclization reactions.[5]

A potential approach would involve the cyclization of an appropriately substituted aniline derivative.

## Proposed Synthetic Pathway

A likely synthetic strategy would start from 2-methyl-4-aminophenol. This starting material contains the required methyl group at what will become the 8-position and a hydroxyl group that can be protected and later revealed at the 6-position.



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Figure 1: Proposed Synthesis of 6-Hydroxy-8-methylcarbostyryl. This diagram illustrates a potential multi-step synthesis beginning with 2-methyl-4-aminophenol.

## Experimental Protocol (Hypothetical)

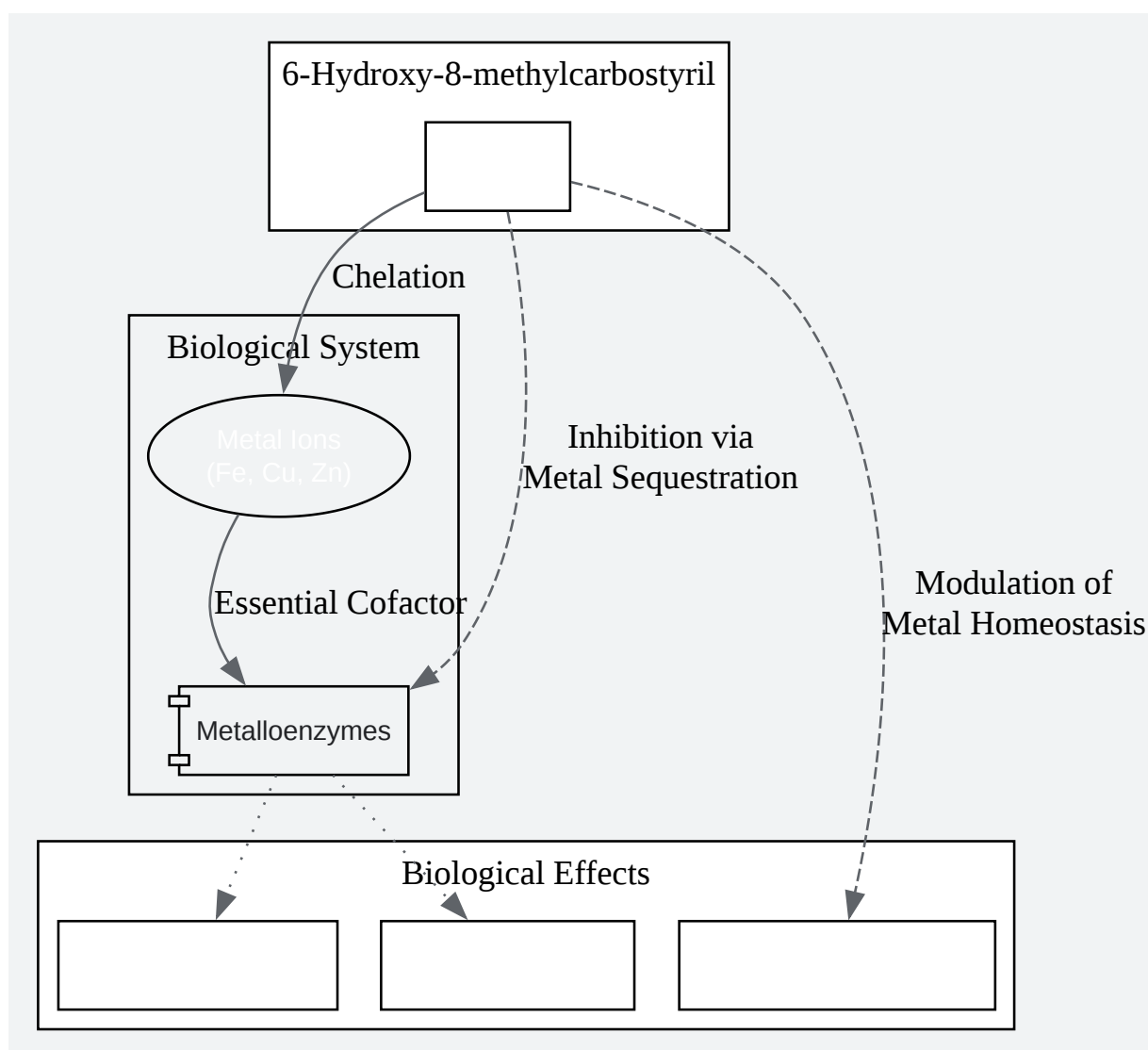
- **Protection of the Amine:** React 2-methyl-4-aminophenol with acetic anhydride to selectively acetylate the more nucleophilic amino group, yielding N-(4-hydroxy-2-methylphenyl)acetamide.
- **Protection of the Hydroxyl Group:** Further treatment with acetic anhydride under different conditions would protect the phenolic hydroxyl group as an acetate ester.
- **Michael Addition:** The protected aniline derivative would then undergo a Michael addition with an  $\alpha,\beta$ -unsaturated ester like ethyl acrylate in the presence of a base.
- **Intramolecular Cyclization (Friedel-Crafts Acylation):** The resulting intermediate is then treated with a strong acid catalyst (e.g., polyphosphoric acid) and heated to induce an intramolecular Friedel-Crafts acylation, forming the dihydroquinolinone ring.
- **Dehydrogenation:** The dihydroquinolinone is then dehydrogenated to the aromatic quinolinone using a suitable oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C).
- **Deprotection:** Finally, the acetate protecting group on the hydroxyl function is removed by acid or base hydrolysis to yield the target compound, 6-hydroxy-8-methylcarbostyryl.

## Potential Applications and Biological Activity

The biological activities of 6-hydroxy-8-methylcarbostyryl can be extrapolated from the known pharmacology of the 8-hydroxyquinoline and quinolinone scaffolds.[6]

### Metal Chelation and its Consequences

The 8-hydroxyquinoline core is a well-known and potent chelating agent for various metal ions, including  $\text{Fe}^{2+/3+}$ ,  $\text{Cu}^{2+}$ , and  $\text{Zn}^{2+}$ . [7] This ability to bind metals is central to its diverse biological effects. The chelation can disrupt the function of metalloenzymes that are crucial for the growth and replication of pathogens or cancer cells. [7]



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Figure 2: Mechanism of Action via Metal Chelation. This diagram illustrates how 6-hydroxy-8-methylcarbostyryl may exert its biological effects by chelating essential metal ions, thereby inhibiting metalloenzymes and modulating metal homeostasis.

## Antimicrobial and Antifungal Activity

Derivatives of 8-hydroxyquinoline are known to possess broad-spectrum antibacterial and antifungal properties.[6] The presence of the hydroxyl group is critical for this activity. It is plausible that 6-hydroxy-8-methylcarbostyryl would exhibit similar antimicrobial effects. Hybrid molecules incorporating quinoline structures have shown potent activity against various pathogens, including *Staphylococcus aureus* and *Mycobacterium tuberculosis*.[8]

## Anticancer Potential

The anticancer properties of 8-hydroxyquinoline derivatives are also linked to their interaction with metal ions.[7] They can inhibit metalloenzymes that are vital for tumor growth and proliferation. Additionally, some quinolinone derivatives have been investigated as inhibitors of various kinases involved in cancer signaling pathways.

## Neuroprotective Applications

Dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases.[7] Compounds based on the 8-hydroxyquinoline scaffold have been explored for their neuroprotective effects, attributed to their ability to chelate excess metal ions in the brain.

## Conclusion

6-Hydroxy-8-methylcarbostyryl is a molecule with significant potential in drug discovery and development. While specific experimental data for this compound is sparse, a strong case for its synthesis and investigation can be made based on the well-documented biological activities of its structural analogs. Its predicted ability to chelate metal ions suggests potential applications as an antimicrobial, anticancer, and neuroprotective agent. The synthetic pathway proposed herein offers a viable route for its preparation, which would enable a thorough evaluation of its physicochemical properties and biological activities. Further research into this and similar substituted quinolinones is warranted to explore their full therapeutic potential.

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